N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide
Overview
Description
N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a brominated aniline group, a propanoyl linker, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-bromoaniline with a propanoyl chloride derivative to form the intermediate 3-(3-bromoanilino)propanoyl chloride. This intermediate is then reacted with 4-aminophenylmethanesulfonamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield. This method allows the reaction to proceed smoothly in ethanol without the need for additional catalysts, significantly reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aniline and sulfonamide groups.
Cyclization Reactions: The compound can form cyclic structures under specific conditions, such as the formation of isoxazolyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, ethanol, and piperidine. Microwave irradiation is also employed to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted derivatives and cyclic compounds, such as isoxazolyl-benzenesulfonamides .
Scientific Research Applications
N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Mechanism of Action
The mechanism of action of N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression and cellular function. By inhibiting HDACs, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and brominated aniline derivatives, such as:
- N-{4-[N-(3-bromophenyl)-beta-alanyl]phenyl}methanesulfonamide
- N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Uniqueness
N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-23(21,22)19-14-7-5-12(6-8-14)16(20)9-10-18-15-4-2-3-13(17)11-15/h2-8,11,18-19H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGSGHLVPAGXBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.